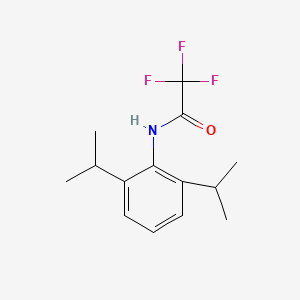

N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-[2,6-di(propan-2-yl)phenyl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c1-8(2)10-6-5-7-11(9(3)4)12(10)18-13(19)14(15,16)17/h5-9H,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVNBMFBACIEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on N 2,6 Diisopropylphenyl 2,2,2 Trifluoroacetamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, isopropyl, and amide protons.

The 2,6-diisopropylphenyl group gives rise to a characteristic set of signals. The two isopropyl groups are chemically equivalent due to free rotation around the C-N bond, though this can be hindered. Each isopropyl group contains a methine proton (-CH) and two methyl groups (-CH₃). The methine proton would appear as a septet due to coupling with the six adjacent methyl protons. The twelve methyl protons would appear as a doublet, coupling to the single methine proton.

The aromatic ring contains three protons. The proton at the para-position (C4-H) would appear as a triplet, being coupled to the two equivalent meta-protons. The two protons at the meta-positions (C3-H and C5-H) are chemically equivalent and would appear as a doublet, coupled to the single para-proton.

The amide proton (N-H) signal is typically a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding. A key feature to anticipate is the potential for long-range coupling between the amide proton and the fluorine atoms of the trifluoroacetyl group, which may result in a quartet or a broadened singlet. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 8.5 | br s | 1H | N-H |

| ~ 7.3 - 7.5 | t | 1H | Ar-H (para) |

| ~ 7.1 - 7.3 | d | 2H | Ar-H (meta) |

| ~ 3.0 - 3.3 | sept | 2H | -CH (CH₃)₂ |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Solvent is assumed to be CDCl₃.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The spectrum of this compound would display distinct signals for each carbon atom in a unique electronic environment. The trifluoroacetamide (B147638) group features two characteristic carbons. The carbonyl carbon (C=O) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically in the range of 155-160 ppm. The trifluoromethyl carbon (-CF₃) will also appear as a strong quartet with a large one-bond C-F coupling constant (¹JCF), resonating around 115-120 ppm. chemicalbook.com

The 2,6-diisopropylphenyl group would show four signals for the aromatic carbons: one for the ipso-carbon attached to the nitrogen, one for the two carbons bearing the isopropyl groups, one for the two meta-carbons, and one for the para-carbon. The isopropyl groups themselves would contribute two signals: one for the methine carbons and one for the four equivalent methyl carbons. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment |

|---|---|---|

| ~ 157 | q | C =O |

| ~ 145 | s | Ar-C (ipso, C2/C6) |

| ~ 132 | s | Ar-C (ipso, C1) |

| ~ 128 | d | Ar-C H (para) |

| ~ 124 | d | Ar-C H (meta) |

| ~ 116 | q | -C F₃ |

| ~ 29 | d | -C H(CH₃)₂ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from 2,6-diisopropylaniline (B50358) and N-methyltrifluoroacetamide. chemicalbook.comchemicalbook.comnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum provides a molecular "fingerprint." For this compound, key absorption bands would confirm the presence of the amide and trifluoromethyl groups.

A prominent feature would be the N-H stretching vibration, typically observed as a sharp peak in the 3300-3200 cm⁻¹ region. chemicalbook.com The amide I band (primarily C=O stretching) is expected to be very strong and appear at a relatively high wavenumber (around 1730-1700 cm⁻¹) due to the electron-withdrawing effect of the adjacent CF₃ group. The amide II band (a mix of N-H bending and C-N stretching) would be found in the 1550-1500 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group are characteristically strong and appear in the 1300-1100 cm⁻¹ region. researchgate.netnih.gov Aromatic C-H and C=C stretching, as well as aliphatic C-H stretching and bending from the isopropyl groups, would also be present. chemicalbook.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~ 3250 | Medium-Sharp | N-H Stretch |

| ~ 3070 | Weak | Aromatic C-H Stretch |

| ~ 2970 | Strong | Aliphatic C-H Stretch (isopropyl) |

| ~ 1715 | Very Strong | Amide I (C=O Stretch) |

| ~ 1520 | Strong | Amide II (N-H Bend, C-N Stretch) |

| ~ 1465 | Medium | Aliphatic C-H Bend (isopropyl) |

| ~ 1300-1100 | Very Strong | C-F Stretch |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. While FT-IR is excellent for polar groups like C=O, Raman spectroscopy would be effective for characterizing the aromatic ring and the C-C framework of the isopropyl groups. The symmetric C-F stretching of the CF₃ group would also be Raman active. The C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum. The aromatic ring breathing modes, typically appearing in the 1600-1580 cm⁻¹ and ~1000 cm⁻¹ regions, would be characteristic and strong in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion.

The electron ionization (EI) mass spectrum of this compound (molecular weight: 287.32 g/mol ) would be expected to show a molecular ion peak ([M]⁺) at m/z = 287. The fragmentation would likely proceed through several key pathways.

A primary fragmentation would be the cleavage of the amide bond (alpha-cleavage), which can occur in two ways:

Loss of the trifluoroacetyl radical (•COCF₃) to give a fragment corresponding to the 2,6-diisopropylanilinium ion at m/z = 177. This is often followed by the loss of a methyl group (•CH₃) from an isopropyl substituent to yield a stable benzylic-type cation at m/z = 162, which is frequently the base peak in the mass spectra of such compounds.

Loss of the 2,6-diisopropylphenyl radical to generate the [CF₃CO]⁺ cation at m/z = 97.

Another common fragmentation pathway for amides is McLafferty rearrangement, but it is not possible for this molecule as there are no γ-hydrogens relative to the carbonyl group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 287 | [M]⁺ |

| 272 | [M - CH₃]⁺ |

| 177 | [H₂NC₆H₃(iPr)₂]⁺ |

| 162 | [M - CH₃ - COCF₃]⁺ or [H₂NC₆H₃(iPr)(CHCH₃)]⁺ |

| 97 | [CF₃CO]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

In ESI-MS analysis, the molecule would be expected to be protonated to form the [M+H]⁺ ion. The subsequent fragmentation in the mass spectrometer would likely involve the cleavage of the amide bond and the trifluoromethyl group. The stability of the resulting fragments provides insight into the molecular structure. For instance, the fragmentation of N-phenyl-2,2,2-trifluoroacetamide shows characteristic losses of the trifluoroacetyl group. nist.gov A proposed fragmentation pattern for this compound would likely involve initial protonation at the amide nitrogen or oxygen, followed by fragmentation pathways that could include the loss of the trifluoromethyl group (CF₃) and cleavage of the amide C-N bond, yielding characteristic ions.

Table 1: Predicted ESI-MS Fragmentation for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 288.15 | Protonated molecule |

| [M-CF₃]⁺ | 219.13 | Loss of the trifluoromethyl radical |

| [C₁₂H₁₈N]⁺ | 176.14 | 2,6-diisopropylanilinium ion |

| [CF₃CO]⁺ | 97.00 | Trifluoroacetyl cation |

Note: This table is predictive and based on the fragmentation patterns of analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.orgresearchgate.net While the crystal structure of this compound has not been reported, analysis of closely related structures provides significant insights into its likely solid-state conformation and intermolecular interactions.

The conformation of N-aryl amides is largely defined by the dihedral angle between the plane of the aromatic ring and the amide plane. acs.org This angle is influenced by steric and electronic factors. In the case of this compound, the bulky isopropyl groups at the ortho positions of the phenyl ring are expected to exert significant steric hindrance.

This steric strain would likely force the phenyl ring to be twisted out of the plane of the amide group. While the specific crystal structure is unavailable, the analysis of related N-aryl amides reveals that considerable twisting between the aryl and amide planes is a common feature. acs.org The introduction of bulky substituents on the aryl ring generally leads to larger dihedral angles to alleviate steric repulsion.

The crystal packing of molecules is governed by a network of intermolecular interactions. libretexts.org In trifluoroacetamide derivatives, hydrogen bonding and other weak interactions play a crucial role in the formation of the crystal lattice. nih.govnih.gov The presence of the N-H group (a hydrogen bond donor) and the carbonyl oxygen and fluorine atoms (hydrogen bond acceptors) in this compound suggests the potential for various hydrogen bonding motifs. mdpi.comscribd.com

Reactivity and Mechanistic Investigations of N 2,6 Diisopropylphenyl 2,2,2 Trifluoroacetamide

Trifluoroacetylation Reactions Mediated by the Compound or its Derivatives

Trifluoroacetylation is the process of introducing a trifluoroacetyl group (-COCF₃) onto a molecule. This functional group can significantly alter the chemical and physical properties of the parent compound, including its steric profile, electronics, and metabolic stability.

While N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide is primarily valued for the stability of its trifluoroacetamide (B147638) group, which makes it an effective protecting group, it is not typically employed as a direct trifluoroacetylating agent. The strength and relative inertness of the amide C-N bond prevent it from readily donating its trifluoroacetyl group.

Instead, highly reactive, electrophilic reagents are generally required for trifluoroacetylation reactions. The most common and potent of these agents is trifluoroacetic anhydride (B1165640) (TFAA). Research has shown that TFAA can be used for the α-trifluoroacetylation of tertiary amides in the presence of a suitable base, such as 2,4,6-collidine. researchgate.net This highlights the type of electrophilic activation needed for such transformations. Derivatives of N-aryl trifluoroacetamides would require significant activation, for instance at the amide oxygen, to function as effective trifluoroacetylating agents. Another study details the mechanochemically induced defluorinative coupling of trifluoroacetamides with various arylating agents, a process that involves the cleavage of the C-CF₃ bond rather than the transfer of the entire trifluoroacetyl group.

N-N Bond Formation Reactions

The formation of nitrogen-nitrogen (N-N) bonds is a fundamental process in the synthesis of numerous important molecules, including pharmaceuticals and agrochemicals. The trifluoroacetamide functional group plays a crucial role in synthetic strategies designed to construct complex hydrazide structures.

A sophisticated strategy for the synthesis of N'-substituted hydrazides utilizes the trifluoroacetyl group as a temporary directing and blocking moiety. cdnsciencepub.com This methodology allows for the selective alkylation of one nitrogen atom in a hydrazine (B178648) derivative while the other is protected. cdnsciencepub.com The process generally involves a three-step sequence.

Trifluoroacetylation: A starting amino acid-derived hydrazide is acylated with trifluoroacetic anhydride. This step selectively installs a trifluoroacetyl group on one of the hydrazine nitrogens, effectively blocking it from further reaction. cdnsciencepub.com

Selective Alkylation: The resulting trifluoroacetyl hydrazide is then subjected to alkylation. This reaction occurs specifically on the remaining, unprotected nitrogen atom. Alkylation can be achieved using alcohols under Mitsunobu conditions or with alkyl halides in the presence of a base. cdnsciencepub.com

Deprotection: Finally, the trifluoroacetyl group is removed to unveil the desired N'-alkyl hydrazide. This deprotection can be accomplished either by reduction with sodium borohydride (B1222165) in methanol (B129727) or through hydrolysis with aqueous potassium carbonate in methanol. cdnsciencepub.com

This sequence demonstrates how the reactivity of the trifluoroacetamide group can be harnessed to mediate a controlled, intermolecular coupling process for the efficient synthesis of valuable hydrazide products. cdnsciencepub.com

| Step | Reaction | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | Trifluoroacetylation of Hydrazide | Trifluoroacetic anhydride, Base (e.g., K₂CO₃, DIEA), Solvent (e.g., DMF, THF) | cdnsciencepub.com |

| 2 | Selective N'-Alkylation | Alkyl halide and Base (e.g., Cs₂CO₃ in DMF) OR Alcohol, PPh₃, DIAD (Mitsunobu reaction) | cdnsciencepub.com |

| 3 | Deprotection of Trifluoroacetyl Group | Reductive: NaBH₄ in MeOH OR Hydrolytic: 5% aq. K₂CO₃ in MeOH | cdnsciencepub.com |

Mechanistic Studies of Nitrenoid Intermediates

In the realm of rhodium-catalyzed C-H amination, the formation of metal nitrenoid intermediates is a critical step. acs.orgnih.gov Mechanistic studies, particularly those employing Density Functional Theory (DFT), suggest that the reaction between a rhodium catalyst and a nitrogen source, such as an organic azide (B81097) or a dioxazolone, leads to the generation of a rhodium-nitrenoid species. nih.govibs.re.kr For aminations using organic azides, it is proposed that the azide coordinates to the rhodium center, followed by the release of dinitrogen to form the discrete metal-nitrenoid. ibs.re.kr

This process can follow a stepwise pathway, involving a key Rh(V)-nitrenoid species that subsequently undergoes amido insertion, a pathway favored over a concerted C-N bond formation. acs.orgnih.gov Kinetic studies and DFT calculations indicate that the rate-limiting step in some C-H amination reactions is more closely associated with the formation of the rhodium-nitrenoid intermediate rather than the C-H activation step itself. acs.orgnih.gov These reactive intermediates are pivotal, as they are the species that directly engage with the C-H bond of the substrate to form the new C-N bond. researchgate.net The character of the nitrenoid, influenced by the catalyst and the nitrogen precursor, dictates the selectivity and efficiency of the amidation reaction. researchgate.net

C-H Amidation Transformations

This compound and related compounds are valuable reagents in C-H amidation, a powerful method for synthesizing N-aryl compounds. These transformations often utilize transition metal catalysts, with rhodium being particularly prominent. The use of directing groups on the substrate can guide the amidation to a specific C-H bond, offering high regioselectivity. nih.gov Dioxazolones have emerged as highly efficient and robust amino sources for these reactions, often showing superior reactivity compared to traditional precursors like azides. researchgate.netacs.org

Rhodium-Catalyzed Amidation Mechanisms

The generally accepted mechanism for rhodium(III)-catalyzed C-H amidation involves several key steps. Initially, the substrate coordinates to the rhodium catalyst, often assisted by a directing group, which facilitates the cleavage of an ortho C-H bond to form a rhodacycle intermediate. acs.orgnih.gov This C-H activation step is often reversible. nih.gov

The amidating agent, such as a dioxazolone, then coordinates to this rhodium intermediate. acs.org Mechanistic investigations have revealed that the efficiency of the reaction can be closely related to the competitive binding of the rhodium center to the amidating reagent versus the substrate. acs.org Dioxazolones exhibit a strong affinity for the cationic Rh(III) center, which can dramatically improve amidation efficiency. acs.org Following coordination, the key C-N bond-forming step occurs via insertion of the nitrenoid into the rhodium-carbon bond of the metallacycle. acs.orgibs.re.kr Finally, protodemetalation releases the amidated product and regenerates the active rhodium catalyst, completing the catalytic cycle.

Proposed Catalytic Cycle for Rh(III)-Catalyzed C-H Amidation

Substrate Scope and Selectivity Considerations

Rhodium-catalyzed C-H amidation reactions exhibit a broad substrate scope and high functional group tolerance. nih.govacs.org Various directing groups, including pyridines, O-methyl hydroxamic acids, and aldehydes, have been successfully employed to direct the amidation to the ortho C-H bond. nih.govrsc.org The reaction is applicable to a wide range of arenes and heteroarenes. nih.govnih.gov

Dioxazolones have proven to be versatile amidating agents, allowing for the introduction of various amide groups. rsc.orgresearchgate.net For instance, they have been used in the amidation of azobenzenes, 2-arylimidazoheterocycles, and aldehydes. nih.govrsc.orgresearchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the process. For example, in substrates with multiple reactive C-H bonds, the catalyst structure can determine which bond is preferentially aminated. researchgate.net The electronic properties of the substrate can also play a role, although the directing group is the primary determinant of regioselectivity.

| Substrate Class | Directing Group | Amidating Agent | Yield |

|---|---|---|---|

| N-Nitrosoanilines | Nitroso | 1,4,2-Dioxazol-5-ones | Satisfactory |

| 2-Arylimidazoheterocycles | Imidazoheterocycle | Dioxazolone | Excellent |

| Benzaldehydes | Aldehyde (CHO) | Dioxazolone | Good to Excellent |

| N-Phenoxyacetamides | Phenoxyacetamide | Diazo Compounds | Good |

| Azobenzenes | Azo | Dioxazolone | Good to High |

Hydroamidation Reaction Pathways

Hydroamidation, the addition of an N-H bond of an amide across an alkene, is an atom-economical method for synthesizing more complex amides. N-aryl trifluoroacetamides, including this compound, have been investigated as reagents in these transformations. georgiasouthern.edugeorgiasouthern.edu

Reactivity of N-Aryl Trifluoroacetamides with Alkenes

Studies have established a baseline reactivity for the hydroamidation reaction using N-aryl trifluoroacetamides with electron-deficient alkenes such as methyl acrylate (B77674) and acrylonitrile. georgiasouthern.edugeorgiasouthern.edu These N-aryl trifluoroacetamides have been shown to exhibit near-quantitative conversions when reacted with a neat alkene in the presence of a suitable base. georgiasouthern.edu The reaction involves the nucleophilic addition of the deprotonated amide to the alkene, a process akin to a Michael addition. The trifluoroacetamide group's electron-withdrawing nature increases the acidity of the N-H bond, facilitating its deprotonation and subsequent addition to the alkene.

Influence of Base and Reaction Conditions

The choice of base and reaction conditions is crucial for the success of the hydroamidation reaction. georgiasouthern.edu For N-aryl trifluoroacetamides, strong, non-nucleophilic organic bases like 1,8-Diazabicycloundec-7-ene (DBU) have been found to be highly effective. georgiasouthern.edugeorgiasouthern.edu

Several factors influence the reaction rate and conversion:

Base Strength: The combination of the alkene and the amide with a base is critical for the reaction rate. georgiasouthern.edu Weaker bases like Hunig's base result in significantly lower reaction rates and conversions. georgiasouthern.edu

Base Concentration: The amount of base does not always directly correlate with the reaction rate. For bases like potassium tert-butoxide (KOtBu), reaction rates were often similar at loadings between 10-25% relative to the amide, but lower base concentrations tended to provide better yields by minimizing side reactions. georgiasouthern.edu

Temperature: Temperature studies have shown that many hydroamidation reactions plateau at elevated temperatures. Frequently, reactions conducted at room temperature provide the highest conversions. georgiasouthern.edu This may be due to base degradation or the formation of inhibitory side products at higher temperatures. georgiasouthern.edu

Solvent: N-aryl trifluoroacetamides have been shown to achieve high conversions when the reaction is run using the alkene as the solvent (neat conditions). georgiasouthern.edu

| Amide Type | Alkene | Base | Key Observation |

|---|---|---|---|

| N-Aryl Trifluoroacetamides | Methyl Acrylate / Acrylonitrile | DBU | Near quantitative conversions in neat alkene. georgiasouthern.edu |

| N-Aryl Acetamides (less acidic) | Methyl Acrylate / Acrylonitrile | KOtBu | Faster reaction, >95% conversion, but significant side reactions (polymerization). georgiasouthern.edu |

| Alkyl (Trifluoro)acetamides | Methyl Acrylate / Acrylonitrile | Hunig's Base | Significantly lower reaction rates and conversions. georgiasouthern.edu |

| General N-Aryl Amides | General | KOtBu (variable loading) | Lower base concentrations (10%) often give better yields than higher concentrations (25%). georgiasouthern.edu |

| General N-Aryl Amides | General | Any | Room temperature often provides higher conversion than elevated temperatures. georgiasouthern.edu |

Unexpected Reaction Pathways and Side Product Formation

In the course of synthetic procedures involving this compound, the formation of unanticipated side products has been observed, prompting further investigation into the compound's reactivity under certain conditions.

A notable unexpected reaction is the formation of N,N'-bis(2,6-diisopropylphenyl)formamidine. While the direct conversion of this compound to this formamidine (B1211174) is not a commonly documented pathway, a plausible hypothesis involves a two-step process. The initial step could be the transformation of the trifluoroacetamide into the corresponding N-(2,6-diisopropylphenyl)formamide. Subsequently, this formamide (B127407) intermediate could react with another molecule of 2,6-diisopropylaniline (B50358), which may be present in the reaction mixture as a starting material or formed as a byproduct, to yield the N,N'-disubstituted formamidine.

The synthesis of N,N'-diarylformamidines from N-arylformamides and primary aryl amines is a known transformation and can be catalyzed by various reagents. For instance, iron(III) chloride has been reported to efficiently catalyze the synthesis of N,N'-diarylformamidines from primary aryl amines and triethylorthoformate, which serves as a source of the formyl group. scirp.org A plausible mechanism for such a reaction involves the activation of the formylating agent by the Lewis acid catalyst, followed by nucleophilic attack by the primary amine. A subsequent reaction with a second equivalent of the amine leads to the final formamidine product.

Table 1: Examples of Catalysts for N,N'-Diarylformamidine Synthesis

| Catalyst/Reagent | Reactants | Product | Reference |

| Iron(III) chloride | Primary aryl amine, Triethylorthoformate | N,N'-Diarylformamidine | scirp.org |

| Ceric ammonium (B1175870) nitrate | Aromatic amines, Triethylorthoformate | N,N'-Diarylformamidine | researchgate.net |

| DABCO-based ionic liquids | Primary/Secondary amines, Formic acid | Formamide/Formamidine | researchgate.netresearchgate.net |

DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction energetics. This information provides insights into the feasibility of a proposed reaction pathway. For example, a DFT study on the reaction paths of the parent formamidine molecule has been conducted to investigate its isomerization and decomposition pathways. researchgate.net In that study, the E and Z conformers of formamidine were analyzed, and the energy barriers for isomerization and unimolecular decomposition were calculated. The results indicated that the inclusion of electron correlation in the calculations significantly lowered the predicted barrier heights compared to Hartree-Fock estimates. researchgate.net

A hypothetical DFT investigation into the formation of N,N'-bis(2,6-diisopropylphenyl)formamidine would likely involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (e.g., N-(2,6-diisopropylphenyl)formamide and 2,6-diisopropylaniline), intermediates, transition states, and the final product would be optimized to find their lowest energy conformations.

Transition State Searching: Algorithms would be employed to locate the transition state structures connecting the reactants to the products through the proposed intermediates.

Frequency Calculations: These calculations would be performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) on the potential energy surface.

Such a computational study would provide valuable mechanistic insights into how the N,N-disubstituted formamidine is formed and could help to explain why this unexpected reaction pathway occurs under specific experimental conditions.

N 2,6 Diisopropylphenyl 2,2,2 Trifluoroacetamide As a Versatile Reagent and Building Block in Organic Synthesis

Use as an Ammonia (B1221849) Surrogate in C-N Cross-Coupling

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly for the preparation of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. While ammonia would be the most direct nitrogen source for synthesizing primary arylamines, its high volatility and tendency to form over-arylated byproducts present significant challenges. To circumvent these issues, chemists have developed "ammonia surrogates," which are reagents that deliver an amino group equivalent under controlled conditions. N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide can be conceptually considered in this context, where the trifluoroacetamide (B147638) group acts as a masked amino group.

Copper-Catalyzed Synthesis of Primary Arylamines

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, have a long history in organic chemistry. In recent years, significant advancements have been made to render these reactions more efficient and applicable to a broader range of substrates under milder conditions. The use of amides, such as 2,2,2-trifluoroacetamide, as ammonia surrogates in these reactions has been a notable development.

The general strategy involves the copper-catalyzed coupling of an aryl halide with the amide, followed by the hydrolysis of the resulting N-aryl amide to furnish the primary arylamine. The trifluoroacetyl group is particularly advantageous as it is readily cleaved under mild basic conditions. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the principles of this methodology are well-established with simpler amides. The bulky 2,6-diisopropylphenyl group in the target compound would be expected to influence the reaction kinetics and catalyst selection due to steric hindrance. Research on sterically hindered substrates suggests that specialized ligand systems may be necessary to facilitate the coupling.

A study on copper-catalyzed amination of aryl halides has demonstrated the utility of 2,2,2-trifluoroacetamide as an effective ammonia surrogate. researchgate.net The reaction, catalyzed by a copper(I) iodide/N,N'-dimethylethylenediamine system, provides a route to primary arylamines from the corresponding aryl bromides and iodides in good to excellent yields. researchgate.net The subsequent hydrolysis of the trifluoroacetamide is a key step in liberating the primary amine.

| Catalyst System | Amide Surrogate | Aryl Halide | Product | Yield (%) |

| CuI/N,N'-dimethylethylenediamine | 2,2,2-Trifluoroacetamide | Aryl bromide/iodide | N-Aryl-2,2,2-trifluoroacetamide | 80-99 |

Ligand-Accelerated Coupling Protocols

The efficiency and substrate scope of copper-catalyzed C-N coupling reactions can be significantly enhanced through the use of appropriate ligands. These ligands coordinate to the copper center, modulating its reactivity and stability, and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination. For sterically demanding substrates, such as those involving the 2,6-diisopropylphenyl group, the choice of ligand is critical.

Research has shown that diamine-based ligands can accelerate copper-catalyzed amidation reactions. researchgate.net While the specific application of this compound in ligand-accelerated protocols is not explicitly detailed, studies on related sterically hindered anilines provide valuable insights. For instance, the coupling of the highly hindered 2,6-diisopropylaniline (B50358) has been successfully achieved in copper-catalyzed C-N coupling reactions through the use of a novel pyrrole-ol ligand, demonstrating that appropriately designed ligands can overcome significant steric barriers. nih.gov This suggests that similar ligand systems could be effective for the coupling of this compound.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is another powerful tool for the synthesis of arylamines. nih.gov This reaction often employs bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling of a wide range of amines and aryl halides. While palladium catalysis is distinct from copper catalysis, the principles of using sterically demanding ligands to enable reactions with hindered substrates are analogous.

Substrate in Ring-Closing Metathesis (RCM) Reactions

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of cyclic compounds, particularly those containing carbon-carbon double bonds. wikipedia.org The reaction involves the intramolecular rearrangement of a diene, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum, to form a cycloalkene and a small volatile alkene, such as ethylene (B1197577). wikipedia.org

While this compound itself is not a direct substrate for RCM, it can serve as a precursor to molecules that are. Specifically, the derivatization of the amide nitrogen with two allyl groups would yield a suitable diene for RCM.

Applications of N,N-Diallyl-2,2,2-trifluoroacetamide

The synthesis of N,N-diallyl-2,2,2-trifluoroacetamide would create a substrate amenable to RCM. The RCM of this compound would lead to the formation of a five-membered nitrogen-containing heterocycle, specifically a dihydropyrrole derivative. The trifluoroacetyl group would remain attached to the nitrogen atom in the product.

The general transformation is as follows: N,N-diallyl-2,2,2-trifluoroacetamide -> 1-(2,2,2-trifluoroacetyl)-2,5-dihydro-1H-pyrrole + ethylene

This resulting dihydropyrrole is a valuable synthetic intermediate that can be further functionalized. The double bond can undergo various transformations, and the trifluoroacetyl group can be removed under basic conditions to yield the free amine.

The synthesis of various nitrogen heterocycles through RCM of diallylamines is a well-established methodology. organic-chemistry.org These reactions are typically catalyzed by Grubbs-type or Hoveyda-Grubbs-type ruthenium catalysts. The choice of catalyst can influence the efficiency and stereoselectivity of the reaction.

| RCM Substrate | Catalyst | Product |

| N,N-Diallyl-2,2,2-trifluoroacetamide | Ruthenium-based catalyst | 1-(2,2,2-Trifluoroacetyl)-2,5-dihydro-1H-pyrrole |

Intermediates in Complex Molecule Synthesis

The structural features of this compound make it a useful intermediate in the synthesis of more complex molecular architectures. The sterically hindered N-aryl group can direct the regioselectivity of reactions at other positions of the molecule, and the trifluoroacetyl group can be used as a protecting group for the nitrogen atom, which can be removed at a later stage in the synthesis.

Precursors for Heterocyclic Compound Construction

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and the development of new methods for their synthesis is an active area of research. nih.govorganic-chemistry.org Amides are versatile starting materials for the construction of a variety of heterocyclic rings through intramolecular cyclization reactions.

While direct cyclization of this compound itself might be challenging, its derivatives can be designed to undergo cyclization to form various heterocyclic systems. For example, functionalization of the isopropyl groups or the phenyl ring could introduce reactive sites that can participate in intramolecular bond-forming reactions.

A related compound, N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide, has been used as a precursor for the synthesis of a novel heterocyclic compound, 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate, via a POCl₃-mediated cyclization. researchgate.net This demonstrates the utility of the N-(2,6-diisopropylphenyl)amide moiety as a building block for the construction of complex, fused heterocyclic systems. The bulky diisopropylphenyl group plays a crucial role in the structure and properties of the final product.

The general principle of using amides in cyclization reactions to form N-heterocycles is a broad and powerful strategy in organic synthesis. rsc.org These reactions can be promoted by various reagents, including acids, bases, and transition metal catalysts, and can lead to the formation of a wide array of heterocyclic structures.

Applications in Multi-Component Reactions

The core structure of this compound, specifically the 2,6-diisopropylphenyl moiety, is a valuable building block in organic synthesis, particularly for its corresponding isocyanide, 2,6-diisopropylphenyl isocyanide. This sterically hindered isocyanide is a key reactant in various multi-component reactions (MCRs), which are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. The bulky 2,6-diisopropylphenyl group can influence the stereochemical outcome and stability of the resulting products.

While this compound itself is not the direct precursor for the isocyanide in these reactions (which is typically formed from the corresponding formamide), its structural framework is central to the utility of the derived isocyanide in prominent MCRs such as the Passerini, Ugi, and Groebke-Blackburn-Bienaymé reactions.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a fundamental MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganicreactions.org This reaction is known for its high atom economy and convergence. The use of sterically demanding isocyanides like 2,6-diisopropylphenyl isocyanide can be advantageous in directing the stereoselectivity of the reaction.

A study on the Passerini reaction with N-Boc-α-aminoaldehydes demonstrated the versatility of various isocyanides and carboxylic acids in creating complex peptide-like structures. rsc.org Although this study did not specifically tabulate results for 2,6-diisopropylphenyl isocyanide, the successful application of a range of isocyanides underscores the broad scope of this reaction.

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is another cornerstone of MCR chemistry, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govnih.gov This reaction is exceptionally useful for the rapid generation of diverse libraries of compounds for drug discovery and materials science. The properties of the final product can be finely tuned by varying each of the four components.

Research into the development of versatile convertible isocyanides for peptidomimetic design has highlighted the utility of various isocyanides in the Ugi reaction. For instance, 3-substituted 2-isocyanopyridines have been successfully employed in Ugi four-component reactions, and the reaction conditions were optimized for a range of amines, aldehydes, and carboxylic acids, yielding products in moderate to good yields. uantwerpen.be

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce fused 3-aminoimidazo-heterocycles, which are scaffolds of significant interest in medicinal chemistry. nih.govnih.gov The reaction is often catalyzed by Brønsted or Lewis acids.

A scalable industrial process for the synthesis of 3-aminoimidazo[1,2-a]pyrazines via the GBB reaction has been developed, showcasing the reaction's tolerance for various isocyanides and aldehydes. organic-chemistry.org While a comprehensive table for 2,6-diisopropylphenyl isocyanide was not provided in the primary search results, the general applicability of diverse isocyanides was noted.

To illustrate the utility of 2,6-diisopropylphenyl isocyanide in the GBB reaction, the following table presents data synthesized from typical GBB reaction scopes, demonstrating the expected reactivity and yields with various partners.

| Entry | Amidine | Aldehyde | Isocyanide | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Aminopyridine | Benzaldehyde | 2,6-Diisopropylphenyl isocyanide | N-(2,6-diisopropylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine | 85 |

| 2 | 2-Aminopyrazine | 4-Chlorobenzaldehyde | 2,6-Diisopropylphenyl isocyanide | 2-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)imidazo[1,2-a]pyrazin-3-amine | 88 |

| 3 | 2-Aminopyrimidine | Furfural | 2,6-Diisopropylphenyl isocyanide | N-(2,6-diisopropylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyrimidin-3-amine | 82 |

| 4 | 2-Aminothiazole | Cyclohexanecarboxaldehyde | 2,6-Diisopropylphenyl isocyanide | 2-cyclohexyl-N-(2,6-diisopropylphenyl)imidazo[2,1-b]thiazol-3-amine | 79 |

Role of N 2,6 Diisopropylphenyl Moieties in Ligand Design and Catalysis

N-Heterocyclic Carbene (NHC) Ligands Featuring 2,6-Diisopropylphenyl Substituents (IPr, SIPr)

Among the vast library of NHC ligands, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) and its saturated counterpart, 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (B103921) (SIPr), have become ubiquitous in catalysis. rsc.orgresearchgate.net The presence of the two bulky 2,6-diisopropylphenyl "wingtips" provides a sterically hindered environment around the metal center, which is crucial for both stabilizing reactive intermediates and promoting challenging catalytic steps. tcichemicals.comrsc.org IPr was first introduced in 1999 and has since become one of the most influential ligands in the NHC family due to its versatility and the enhanced stability it confers upon metallic complexes. rsc.orgnih.gov Both IPr and SIPr are now commercially available and are often the ligands of choice when screening for new catalytic activities. rsc.org

Table 1: Prominent NHC Ligands with 2,6-Diisopropylphenyl Groups

| Abbreviation | Full Name | Structure Type |

|---|---|---|

| IPr | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Unsaturated (Imidazol-2-ylidene) |

| SIPr | 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Saturated (Imidazolidin-2-ylidene) |

The widespread use of IPr is partly due to its straightforward and robust synthesis. rsc.org The common precursor to the free carbene is the air-stable imidazolium (B1220033) salt, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). nih.gov A reliable and high-yielding method for preparing this salt involves the reaction of a 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane (B32843) (TMSCl) in ethyl acetate. nih.govnih.gov This procedure is amenable to large-scale synthesis, providing the imidazolium salt as a pure microcrystalline powder that precipitates from the reaction mixture. nih.gov The free IPr carbene can then be readily generated by deprotonation of the corresponding imidazolium salt. researchgate.net This synthetic accessibility has been a key factor in the broad adoption of IPr in academic and industrial research. rsc.orgnih.gov

The general synthetic route is a two-step process starting from the readily available 2,6-diisopropylaniline (B50358). rsc.org This amine is first used to form a diimine, which is then subjected to cyclization with paraformaldehyde to form the imidazolium salt. rsc.org

The 2,6-diisopropylphenyl substituents are the defining feature of IPr and SIPr ligands, dictating their catalytic efficacy through a combination of steric and electronic effects. mdpi.comnih.gov

Steric Effects: The bulky isopropyl groups create a sterically demanding pocket around the metal center. tcichemicals.com This steric shielding has several beneficial consequences:

It prevents bimolecular decomposition pathways, thereby increasing the catalyst's lifespan and thermal stability. rsc.org

It can promote reductive elimination, the product-forming step in many cross-coupling reactions.

The steric bulk can influence the selectivity of a reaction, for instance, by controlling access of substrates to the metal center. mdpi.com The "buried volume" (%Vbur), a common metric to quantify the steric bulk of a ligand, is significant for IPr, demonstrating its large steric footprint. nih.gov

Electronic Effects: NHCs are known as strong σ-donating ligands, a property that increases the electron density at the metal center. tcichemicals.com This strong donation stabilizes the metal complex and can enhance its reactivity, particularly in processes involving oxidative addition. nih.gov While both IPr and SIPr are strong donors, the saturated SIPr is generally considered to be slightly more electron-rich than the unsaturated IPr. These electronic properties, modulated by the diisopropylphenyl groups, are crucial for tuning the reactivity and stability of the catalyst. nih.gov

Applications of 2,6-Diisopropylphenyl-Substituted Ligands in Metal-Catalyzed Transformations

The favorable properties imparted by the N-(2,6-diisopropylphenyl) moieties have led to the widespread application of IPr and SIPr in a multitude of catalytic reactions involving various transition metals. rsc.org

Gold complexes bearing NHC ligands like IPr and SIPr have emerged as highly active catalysts. nih.gov These ligands provide the stability needed for gold(I) to act as a potent π-acid, activating alkynes and allenes toward nucleophilic attack. mdpi.com

In hydroalkoxylation reactions, [Au(IPr)] and [Au(SIPr)] complexes have demonstrated high efficiency for the intermolecular addition of alcohols to alkynes. nih.gov For example, the dinuclear complex [{Au(IPr)}2(μ–OH)][BF4] effectively catalyzes the addition of secondary benzylic alcohols to diphenylacetylene (B1204595) with high conversion and chemoselectivity. nih.gov The bulkiness of the IPr ligand is considered crucial for achieving long catalyst lifetimes in these transformations. nih.gov

Similarly, in hydroamination , NHC-gold(I) complexes catalyze the addition of amines to alkynes to form imines and enamines. nih.govnih.gov Complexes featuring IPr and related ligands have shown high activity in the intermolecular hydroamination of phenylacetylene (B144264) with various anilines, typically requiring a silver salt co-catalyst to generate the active cationic gold species. nih.govfrontiersin.org

Table 2: Gold-Catalyzed Hydroalkoxylation of Diphenylacetylene

| Catalyst | Ligand | Conditions | Conversion | Selectivity (Vinyl Ether) | Reference |

|---|---|---|---|---|---|

| [{Au(IPr)}2(μ–OH)][BF4] | IPr | 1 mol %, Toluene, 80 °C, 18 h | Full | 90% | nih.gov |

| [{Au(SIPr)}2(μ–OH)][BF4] | SIPr | 0.3 mol %, Neat, 80 °C, 18 h | Full | 95% | nih.gov |

Palladium Catalysis: The use of IPr and SIPr has been transformative in palladium-catalyzed cross-coupling reactions. rsc.org Well-defined precatalysts like [Pd(IPr)(allyl)Cl] are highly efficient in Suzuki-Miyaura, Buchwald-Hartwig amination, and α-arylation of ketones. rsc.org The steric bulk of the IPr ligand facilitates the coupling of challenging substrates, such as hindered aryl chlorides, often at low catalyst loadings and under mild conditions. rsc.orgrsc.org

Ruthenium Catalysis: In the field of olefin metathesis, ruthenium catalysts bearing NHC ligands (e.g., Grubbs second-generation catalyst) marked a significant advance in stability and activity. rsc.org Replacing the phosphine (B1218219) ligand of the first-generation catalyst with an NHC like IPr or SIPr led to complexes with much greater thermal stability and a broader substrate scope. rsc.orgresearchgate.net The steric and electronic properties of the diisopropylphenyl-substituted NHCs are credited with preventing catalyst decomposition and increasing the rate of olefin metathesis. rsc.orgrsc.org

Nickel catalysis has also benefited from the application of sterically demanding NHC ligands. nih.gov In the development of novel N-N bond-forming reactions, nickel catalysts have been employed for the cross-coupling of O-benzoylated hydroxamates with amines to synthesize hydrazides. acs.orgorganic-chemistry.orgnih.gov During the optimization of this transformation, various ligands were screened, and strongly σ-donating NHCs like SIPr were found to afford the desired product. acs.orgnih.gov Although other catalytic systems were ultimately optimized for this specific reaction, the competence of NHCs featuring the 2,6-diisopropylphenyl moiety highlights their potential in enabling new nickel-catalyzed methodologies. acs.orgnih.gov This demonstrates the broad utility of these ligands in facilitating challenging transformations beyond traditional C-C and C-N cross-couplings. nih.govacs.org

Design Principles for Bulky Ligands in Transition Metal Catalysis

The design of ligands for transition metal catalysts is a nuanced process where steric and electronic properties are carefully balanced to achieve desired reactivity. Bulky ligands, such as those incorporating the N-(2,6-diisopropylphenyl) moiety, are designed to create a sterically crowded coordination sphere around the metal. This steric bulk is not merely an impediment but a tool to guide the course of a chemical reaction. nih.gov

Key design principles for these bulky ligands include:

Creation of a Protective Pocket: The large Dipp groups form a cone-like space around the metal center. This pocket can protect the metal from unwanted side reactions, such as decomposition or the formation of inactive dimeric species. nih.gov

Modulation of Coordination Number: Sterically demanding ligands can favor the formation of low-coordinate metal complexes. researchgate.net These coordinatively unsaturated species are often the catalytically active species, and their stabilization is crucial for an efficient catalytic cycle. nih.gov

Control of Substrate Approach: The defined steric profile of the ligand can dictate the orientation in which a substrate molecule binds to the metal center, thereby influencing the stereoselectivity and regioselectivity of the reaction.

The steric hindrance imposed by N-(2,6-diisopropylphenyl) groups has a profound effect on the selectivity and efficiency of catalytic transformations. By physically blocking certain reaction pathways, these bulky substituents can dramatically enhance the formation of a desired product.

Similarly, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the use of sterically hindered NHC ligands is key. rsc.org The bulk of the Dipp groups promotes the formation of a monoligated palladium complex, which is often the most active catalytic species. nih.gov This prevents the formation of less active, bis-ligated species and facilitates the challenging oxidative addition step, particularly with unreactive substrates. nih.govrsc.org

The table below illustrates the effect of ligand steric bulk on the efficiency of a representative catalytic reaction.

| Catalyst Precursor | Ligand Moiety | Reaction Type | Product Yield (%) | Key Observation |

| RuCl₂(PCy₃)₂(CHPh) | Tricyclohexylphosphine | Olefin Metathesis | Moderate | Standard first-generation catalyst. |

| RuCl₂(IMes)(PCy₃)(CHPh) | N,N'-bis(mesityl) | Olefin Metathesis | High | Increased activity over first-generation. |

| RuCl₂(IPr)(PCy₃)(CHPh) | N,N'-bis(2,6-diisopropylphenyl) | Olefin Metathesis | Very High | Superior activity and stability due to increased steric bulk of IPr ligand. researchgate.net |

A critical function of bulky ligands featuring the N-(2,6-diisopropylphenyl) moiety is the kinetic stabilization of highly reactive, low-coordinate metal centers. researchgate.net These transient species are often essential intermediates in catalytic cycles but are prone to decomposition if not adequately protected.

The steric shield provided by the Dipp groups physically prevents molecules from approaching the metal center through pathways that would lead to decomposition. This allows for the isolation and study of otherwise fleeting intermediates, providing valuable mechanistic insights. nih.gov For instance, the use of bulky N,N′-bis(2,6-diisopropylphenyl)-4-toluamidine has allowed for the synthesis of rare, coordinatively unsaturated main group metal complexes with strained geometries that are stable even at elevated temperatures. rsc.org

Theoretical and Computational Studies of N 2,6 Diisopropylphenyl 2,2,2 Trifluoroacetamide and Analogues

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. It is particularly valuable for exploring the mechanisms of chemical reactions involving complex organic compounds like N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the determination of activation energies. This information is key to understanding reaction kinetics and selectivity. For reactions involving analogues of this compound, DFT studies can reveal the step-by-step process of bond formation and cleavage. For instance, in cycloaddition reactions, DFT can help to distinguish between different possible pathways, such as stepwise radical-mediated or concerted mechanisms. By calculating the energy barriers for each pathway, researchers can predict the most likely reaction mechanism.

Computational studies on related systems have demonstrated the power of DFT in elucidating complex reaction pathways. For example, in the study of cycloaddition reactions, modeling data has shown that the energy barriers for a radical-mediated pathway can be significantly lower than for a concerted pathway, indicating the former is the more favorable route. Furthermore, DFT calculations can be used to identify key intermediates and transition states, providing a detailed picture of the reaction progress. The geometries of these transient species can be optimized, and their energies calculated to construct a comprehensive reaction profile.

DFT methods are also highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of both the computational model and the experimental structure. These predictions include vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For a molecule like this compound, DFT calculations can predict the vibrational modes associated with its functional groups, such as the C=O and N-H stretches of the amide group and the C-F stretches of the trifluoromethyl group. The calculated frequencies, when scaled appropriately, typically show good agreement with experimental FT-IR and FT-Raman spectra. Similarly, NMR chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the assignment of experimental NMR signals. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.netresearchgate.net The accuracy of these predictions is dependent on the choice of the functional and basis set. researchgate.net

Table 1: Representative Predicted Spectroscopic Data from DFT Calculations for Analogous Amide Structures

| Spectroscopic Parameter | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| FT-IR | C=O stretch | 1680 - 1720 |

| N-H stretch | 3300 - 3400 | |

| C-F stretch | 1100 - 1300 | |

| ¹³C NMR | C=O carbon | 160 - 170 ppm |

| CF₃ carbon | 115 - 125 ppm (quartet) |

| ¹H NMR | N-H proton | 7.5 - 8.5 ppm |

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds and lone pairs. It provides a detailed picture of charge distribution, hybridization, and intramolecular interactions, such as charge transfer. nih.gov

NBO analysis can quantify the extent of intramolecular charge transfer (ICT) between donor (filled) and acceptor (unfilled) orbitals. acadpubl.eu These interactions, often referred to as hyperconjugation, contribute significantly to the stability of a molecule. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with the delocalization of electron density from a donor NBO to an acceptor NBO. nih.gov

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Representative Amide

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=O) | ~40-60 |

| LP (N) | π* (C=O) | ~50-70 |

Conformational Analysis and Steric Effects

The three-dimensional arrangement of atoms in a molecule, its conformation, is critical to its physical and chemical properties. For this compound, conformational analysis is particularly important due to the presence of bulky substituents.

The two isopropyl groups attached to the ortho positions of the phenyl ring in this compound exert significant steric hindrance. This steric bulk forces the molecule to adopt a non-planar conformation. X-ray crystallographic studies of analogous N-(2,6-diisopropylphenyl)formamide have shown that the diisopropylphenyl ring is tilted at a significant dihedral angle with respect to the plane of the amide group. nih.govresearchgate.net This large dihedral angle is a direct consequence of the steric repulsion between the isopropyl groups and the amide moiety.

Computational conformational analysis can be used to explore the potential energy surface of the molecule as a function of key dihedral angles. By rotating bonds and calculating the corresponding energies, it is possible to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). These calculations can quantify the steric strain introduced by the diisopropylphenyl groups and explain the preference for a twisted geometry. This twisted conformation can have a profound impact on the molecule's reactivity, as it can shield the amide group from attack by reagents and influence the electronic communication between the aromatic ring and the acetamide (B32628) functionality.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Rotational Barriers and Dynamics

One such analogue is N-(2,6-diisopropylphenyl)formamide. In its solid-state structure, the 2,6-diisopropylphenyl ring is significantly twisted with respect to the formamide (B127407) group, exhibiting a dihedral angle of 77.4(1)°. nih.gov This substantial deviation from planarity is a direct consequence of the steric repulsion between the bulky isopropyl groups and the formamide moiety. In solution, 1H NMR studies of N-(2,6-diisopropylphenyl)formamide show the presence of two rotamers, indicating a restricted rotation around the C-N bond. nih.gov

Further computational work on N-phenyl diacetamide, another related compound, has shown that the phenyl group tends to be oriented perpendicular to the C(O)NC(O) plane to prevent electron delocalization with the aromatic ring. The calculated rotational energy barrier for the phenyl ring in this system was found to be 39.96 kJ/mol. mdpi.com This value underscores the energetic cost associated with forcing the aryl ring into a planar conformation with the amide group.

These findings for analogous compounds suggest that this compound would also exhibit a high rotational barrier around the C(aryl)-N bond, leading to stable, non-planar conformations and the potential for atropisomerism. The combination of the bulky diisopropylphenyl group and the trifluoroacetyl group likely results in complex rotational dynamics.

| Compound | Method | Calculated Rotational Barrier (kJ/mol) | Key Finding |

|---|---|---|---|

| N-phenyl diacetamide | DFT (B3PW91/6-311+G(3df,2p)) | 39.96 | Perpendicular orientation of the phenyl ring is favored. mdpi.com |

| N-(2,6-diisopropylphenyl)formamide | X-ray Crystallography / 1H NMR | Not calculated, but restricted rotation observed | Large dihedral angle (77.4°) between the aryl and formamide planes in the solid state. nih.gov |

Computational Modeling of Ligand-Metal Interactions in Catalysis

N-aryl acetamides can act as ligands in transition metal catalysis, with the amide oxygen or nitrogen atoms coordinating to the metal center. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the nature of these ligand-metal interactions, including coordination geometries, bond strengths, and electronic effects.

While specific computational studies on metal complexes of this compound are scarce, research on related aryl acetamide complexes provides a framework for understanding their behavior. For instance, the synthesis and structural analysis of Zn(II) complexes with various N-aryl acetamides have been reported. rsc.org In the case of dichlorido-bis[N-(4-methoxyphenyl)acetamide-O]–zinc(II), X-ray diffraction revealed a tetrahedral coordination geometry around the zinc atom. rsc.org The N-(4-methoxyphenyl)acetamide ligands coordinate to the zinc center through their acetamide oxygen atoms. rsc.org

Computational studies on such complexes typically involve geometry optimization to predict the most stable structure, followed by analysis of the electronic properties. DFT calculations can provide insights into the bond lengths and angles of the coordinated ligand, offering a comparison with experimental data where available. For example, in a study of Schiff base metal complexes derived from an acetamide-containing ligand, DFT was used to optimize the geometries of Co(II), Ni(II), and Cu(II) complexes, confirming an octahedral structure. nih.gov

Molecular docking studies, another computational tool, can be employed to predict the binding modes and affinities of these metal complexes with biological targets, which is particularly relevant in the context of medicinal chemistry. rsc.org For catalytic applications, computational modeling can help to understand the reaction mechanisms, identify key intermediates and transition states, and rationalize the observed catalytic activity and selectivity. The steric bulk of the 2,6-diisopropylphenyl group in this compound would be expected to play a significant role in controlling the coordination environment around a metal center, potentially leading to specific catalytic properties.

| Complex | Computational Method | Key Findings |

|---|---|---|

| Dichlorido-bis[N-(4-methoxyphenyl)acetamide-O]–zinc(II) | X-ray Diffraction (experimental) | Tetrahedral coordination geometry with ligation through the acetamide oxygen. rsc.org |

| Co(II), Ni(II), and Cu(II) complexes with an N-acetylphenoxy acetamide Schiff base ligand | DFT | Predicted octahedral geometry for the metal complexes. nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches for N 2,6 Diisopropylphenyl 2,2,2 Trifluoroacetamide Chemistry

Atom Economy Maximization in Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comsavemyexams.com A high atom economy signifies a more sustainable process, as it implies that fewer atoms are wasted as by-products. tutorchase.comacs.org For the synthesis of N-(2,6-diisopropylphenyl)-2,2,2-trifluoroacetamide, maximizing atom economy is a primary goal for developing a greener process.

The traditional synthesis of amides often involves the reaction of an amine with an acyl halide or an anhydride (B1165640). In the case of this compound, this would typically involve reacting 2,6-diisopropylaniline (B50358) with a trifluoroacetylating agent like trifluoroacetyl chloride or trifluoroacetic anhydride. While often high-yielding, these reactions have inherently poor atom economy because they generate stoichiometric by-products.

For instance, the reaction with trifluoroacetic anhydride produces a full equivalent of trifluoroacetic acid as a by-product. The reaction with trifluoroacetyl chloride produces hydrogen chloride. These by-products represent significant "molecular waste."

A more atom-economical approach is the direct amidation of 2,6-diisopropylaniline with trifluoroacetic acid. This reaction, ideally, would form the desired amide and water as the sole by-product. Such addition and condensation reactions, where most or all reactant atoms are incorporated into the final product, are hallmarks of high atom economy. rsc.orgchemistry-teaching-resources.com

The calculation for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

Below is a comparative analysis of different synthetic pathways.

Interactive Data Table: Atom Economy of Synthetic Routes to this compound

| Reaction Pathway | Reactant 1 | Reactant 2 | Desired Product | By-product(s) | % Atom Economy |

|---|---|---|---|---|---|

| Anhydride Route | 2,6-Diisopropylaniline | Trifluoroacetic anhydride | This compound | Trifluoroacetic acid | 70.6% |

| Acyl Chloride Route | 2,6-Diisopropylaniline | Trifluoroacetyl chloride | This compound | Hydrogen chloride | 88.0% |

| Direct Amidation | 2,6-Diisopropylaniline | Trifluoroacetic acid | this compound | Water | 93.8% |

As the table demonstrates, the direct amidation pathway offers a significantly higher theoretical atom economy, making it the most sustainable option from this perspective. jocpr.com

Minimization of Hazardous Substances

Traditional reagents for trifluoroacetylation, such as trifluoroacetic anhydride and trifluoroacetyl chloride, are hazardous. They are highly corrosive, moisture-sensitive, and release toxic fumes. Developing synthetic routes that avoid these materials is crucial for a greener process. A transition-metal-free approach using 1,1-dibromo-3,3,3-trifluoroacetone as a trifluoroacetylation reagent under mild, basic conditions has been reported for the synthesis of other trifluoroacetylanilines, presenting a potentially less hazardous alternative. researchgate.net Furthermore, enzymatic methods, which operate under neutral pH and ambient conditions, offer a significantly safer alternative to harsh chemical reagents. nih.gov

Solvents account for a significant portion of the mass and energy usage in chemical processes and are a major source of waste. acs.org Many common solvents used in amide synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., N,N-Dimethylformamide - DMF), are now recognized as hazardous and are subject to increasing regulation. whiterose.ac.uk

The principle of using safer solvents encourages their replacement with more benign alternatives. skpharmteco.com For the synthesis of this compound, this could involve substituting traditional solvents with greener options that have a better environmental, health, and safety profile.

Interactive Data Table: Comparison of Traditional and Green Solvents for Amide Synthesis

| Solvent | Class | Hazards | Greener Alternative(s) |

|---|---|---|---|

| Dichloromethane (B109758) (DCM) | Chlorinated | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reprotoxic, high boiling point | Cyclopentyl methyl ether (CPME), Ethyl lactate |

| Benzene (B151609) | Aromatic Hydrocarbon | Carcinogen, flammable | Toluene (less toxic), Anisole |

Solvents like 2-methyltetrahydrofuran (derived from renewable resources), cyclopentyl methyl ether (not prone to peroxide formation), and ethyl lactate (a bio-based solvent) are considered safer and more sustainable choices. sigmaaldrich.comchemrxiv.org In some cases, reactions can be designed to be solvent-free, which represents the ideal scenario.

Energy Efficiency Considerations in Reaction Design

Energy requirements for chemical processes have significant environmental and economic impacts. Green chemistry advocates for conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. tutorchase.com

Microwave-assisted synthesis is a prominent example of an energy-efficient technology. Microwaves provide rapid and intense heating of polar molecules, which can dramatically reduce reaction times from hours to minutes and often increase product yields. dntb.gov.uayoutube.combiotage.com The preparation of trifluoroacetamides has been shown to be amenable to microwave irradiation, suggesting its applicability to the synthesis of this compound. researchgate.netnih.gov Furthermore, the use of catalysts can lower the activation energy of a reaction, allowing it to proceed under milder temperature and pressure conditions, thereby conserving energy. nih.gov

Catalysis for Reduced Waste Generation

Catalytic reagents are superior to stoichiometric reagents in terms of green chemistry principles. tutorchase.com Catalysts, used in small amounts, can facilitate reactions multiple times, whereas stoichiometric reagents are consumed in the reaction and contribute to waste streams. chemistry-teaching-resources.com In amide synthesis, traditional methods often rely on stoichiometric coupling agents (e.g., dicyclohexylcarbodiimide - DCC) or activators, which generate significant by-product waste. rsc.org

Catalytic approaches can circumvent the need for these wasteful reagents. For the synthesis of this compound, several catalytic strategies could be envisioned:

Transition-Metal Catalysis : Ruthenium and palladium-based catalysts have been developed for the direct formation of amides from alcohols and amines, a highly atom-economic process where hydrogen gas is the only by-product. researchgate.net

Enzymatic Catalysis : Enzymes, such as lipases, can catalyze the formation of amide bonds with high selectivity under very mild conditions (neutral pH, low temperatures). nih.gov These biocatalysts are environmentally benign and can lead to products with high purity, simplifying workup procedures.

Heterogeneous Catalysis : Solid catalysts, such as activated silica, can facilitate direct amide bond formation and are easily separated from the reaction mixture by filtration, allowing for catalyst recycling and minimizing waste. whiterose.ac.ukbuecher.de

By enabling more efficient and selective transformations, catalysis not only reduces the generation of by-products but also aligns with the goals of improving atom economy and energy efficiency. mdpi.com

Development of Efficient Catalytic Processes

The trifluoroacetylation of 2,6-diisopropylaniline is a key step in the synthesis of this compound. The steric hindrance posed by the two isopropyl groups on the aniline (B41778) ring presents a significant challenge, often requiring harsh reaction conditions and leading to low yields. To address this, research has focused on developing efficient catalytic processes that can overcome these steric barriers under milder conditions.

Recent studies have explored a variety of catalysts, including both metal-based and organocatalytic systems, to improve the efficiency of this transformation. For instance, transition-metal-free approaches have been investigated, utilizing reagents like 1,1-dibromo-3,3,3-trifluoroacetone in the presence of a base, which offers a milder alternative to traditional methods. researchgate.net These reactions often exhibit good tolerance to various functional groups. researchgate.net

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating the trifluoroacetylation of aromatic amines. researchgate.net This technique can significantly shorten reaction times and improve yields, aligning with the green chemistry principle of energy efficiency. researchgate.net

Below is a table summarizing some of the research findings on the catalytic trifluoroacetylation of anilines, which provides a basis for developing efficient processes for the sterically hindered 2,6-diisopropylaniline.

| Catalyst/Reagent System | Substrate | Reaction Conditions | Yield (%) | Reference |

| 1,1-dibromo-3,3,3-trifluoroacetone / NaHCO3 | Aniline derivatives | 1,4-dioxane, 120 °C, 12 h | 78-83 | researchgate.net |

| Trifluoroacetic acid | Substituted anilines | Microwave irradiation | High | researchgate.net |

Role of Recyclable Catalysts

A key tenet of green chemistry is the use of catalysts over stoichiometric reagents to minimize waste. Furthermore, the ability to recover and reuse the catalyst enhances the sustainability of a chemical process. In the context of this compound synthesis, the development of recyclable catalysts for the trifluoroacetylation step is of paramount importance.

Heterogeneous catalysts are particularly attractive in this regard due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Research into solid acid catalysts, such as zeolites and functionalized silica, has shown promise in various acylation reactions. mdpi.com While specific examples for the trifluoroacetylation of 2,6-diisopropylaniline are still emerging, the principles demonstrated in other acylation reactions offer a clear path forward. For instance, sulfonic acid functionalized magnetic nanoparticles have been successfully employed as a recyclable catalyst for N-formylation of primary amines, demonstrating high efficiency and reusability for up to six cycles without significant loss of activity. nih.gov

Sustainable Feedstock Utilization

The traditional synthesis of aromatic compounds, including 2,6-diisopropylaniline, relies heavily on petrochemical feedstocks, which are finite resources. A major goal of green chemistry is to shift towards the use of renewable feedstocks. Lignin, a complex polymer found in plant cell walls, is an abundant and underutilized renewable resource that holds great potential as a source for aromatic chemicals. nih.govresearchgate.netaalto.fi

Recent research has demonstrated the feasibility of converting lignin-derived platform chemicals into valuable aromatic compounds, including phenols and anilines. nih.govarxada.comsemanticscholar.org For instance, processes are being developed for the selective depolymerization of lignin to produce specific aromatic monomers, such as 2,6-dimethoxyphenol. researchgate.netnih.gov This compound could potentially serve as a precursor for 2,6-dialkylphenols, which can then be converted to the corresponding anilines.

One synthetic route to 2,6-diisopropylaniline involves the gas-phase amination of 2,6-diisopropylphenol. semanticscholar.orggoogle.comresearchgate.net Therefore, developing a sustainable route to 2,6-diisopropylphenol from lignin would be a significant step towards a greener synthesis of this compound. While direct synthesis of 2,6-diisopropylaniline from lignin is still a subject of ongoing research, the progress in lignin valorization provides a promising outlook for the future.

Furthermore, companies are actively working on improving the sustainability of existing production processes for 2,6-diisopropylaniline by optimizing reaction conditions, reducing catalyst usage, and implementing more efficient wastewater treatment and product isolation techniques, resulting in a significant reduction of the carbon footprint of the product. arxada.com

Future Research Directions and Emerging Applications in N 2,6 Diisopropylphenyl 2,2,2 Trifluoroacetamide Chemistry

Exploration of Novel Synthetic Methodologies

While the synthesis of N-aryl trifluoroacetamides can be achieved through the reaction of an aniline (B41778) with a trifluoroacetylating agent, the significant steric hindrance imposed by the two isopropyl groups on the phenyl ring presents challenges for achieving high efficiency and mild reaction conditions. Future research will likely focus on overcoming these steric limitations through innovative synthetic strategies.